Phenyl(3,4,5-trimethoxyphenyl)methanol
Description
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Properties
IUPAC Name |
phenyl-(3,4,5-trimethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-18-13-9-12(10-14(19-2)16(13)20-3)15(17)11-7-5-4-6-8-11/h4-10,15,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQAVJFCDIQZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Chemical Significance
The defining feature of Phenyl(3,4,5-trimethoxyphenyl)methanol is its structure, which consists of two aromatic rings attached to a single carbinol carbon. This arrangement, known as a benzhydrol framework, is fundamental to its chemical properties and reactivity.
The molecular structure incorporates a phenyl group and a 3,4,5-trimethoxyphenyl group. The latter is notable for its three methoxy (B1213986) (-OCH₃) substituents, which are electron-donating groups. These groups increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions and its interaction with other molecules. The hydroxyl (-OH) group attached to the central carbon is a key functional group, serving as a primary site for chemical modification, such as oxidation to a ketone or conversion into ethers and esters.
Its chemical significance is primarily rooted in its function as a synthetic intermediate. The combination of its two different aryl groups and the reactive hydroxyl function allows chemists to use it as a precursor for constructing larger, more elaborate molecules with potential applications in medicinal chemistry and materials science.
Basic chemical properties of the compound are summarized below. bldpharm.comlookchem.cn
| Identifier | Value |
|---|---|
| CAS Number | 6590-62-1 |
| Molecular Formula | C₁₆H₁₈O₄ |
| Molecular Weight | 274.31 g/mol |
| Synonym | 3,4,5-Trimethoxy-benzhydrol |
Overview of Research Domains and Trajectories
Direct Synthetic Approaches to this compound
The creation of the central carbon-carbon bond in this compound is typically achieved through nucleophilic addition reactions involving carbonyl compounds.
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a primary route for synthesizing diarylmethanols like this compound. mnstate.edu This synthesis can be approached in two convergent ways, both involving the nucleophilic addition of a Grignard reagent to an aldehyde. miracosta.edu
In the first pathway, Phenylmagnesium bromide is prepared from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). cerritos.edu This Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. studycorgi.com The second pathway involves the alternative reaction where a Grignard reagent prepared from 3,4,5-trimethoxybromobenzene is added to benzaldehyde (B42025). Both routes yield a magnesium alkoxide intermediate, which upon acidic workup (e.g., with dilute HCl or H₂SO₄), is protonated to afford the final product, this compound. The success of the reaction is highly dependent on maintaining anhydrous (water-free) conditions, as Grignard reagents are strong bases that are readily quenched by protic solvents like water. utdallas.edulibretexts.org
| Reactant 1 (Grignard) | Reactant 2 (Aldehyde) | Solvent | Workup | Product |
|---|---|---|---|---|
| Phenylmagnesium bromide | 3,4,5-Trimethoxybenzaldehyde | Anhydrous Diethyl Ether | Aqueous Acid (e.g., HCl) | This compound |
| 3,4,5-Trimethoxyphenylmagnesium bromide | Benzaldehyde | Anhydrous THF | Aqueous Acid (e.g., H₂SO₄) | This compound |
Beyond Grignard synthesis, an important alternative route to this compound is the reduction of the corresponding diarylketone, Phenyl(3,4,5-trimethoxyphenyl)methanone. This method is a two-step process: first, the synthesis of the ketone, followed by its reduction. The ketone can be prepared via methods like Friedel-Crafts acylation.
The subsequent reduction of the ketone's carbonyl group to a secondary alcohol is a common transformation. This can be achieved using various reducing agents. mdpi.com Metal hydride reagents are particularly effective for this purpose. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and selective reagent for reducing ketones to alcohols. mdpi.comgoogle.com For less reactive ketones or when stronger reducing power is needed, lithium aluminum hydride (LiAlH₄) can be used, although it requires stricter anhydrous conditions and a more cautious workup. Another powerful method is catalytic hydrogenation, where the ketone is treated with hydrogen gas in the presence of a metal catalyst, such as ruthenium, to yield the diarylmethanol. acs.orgimedpub.com
| Starting Material | Reagent/Catalyst | Solvent | Product |
|---|---|---|---|
| Phenyl(3,4,5-trimethoxyphenyl)methanone | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |
| Phenyl(3,4,5-trimethoxyphenyl)methanone | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether/THF | This compound |
| Phenyl(3,4,5-trimethoxyphenyl)methanone | H₂ / Ruthenium Catalyst | 2-Propanol | This compound |
Post-Synthetic Derivatization Strategies for this compound
Once synthesized, the carbinol (hydroxyl) group of this compound is a key site for further chemical transformations, allowing for the creation of a diverse range of derivatives.
The hydroxyl group can be readily oxidized to a carbonyl or completely reduced to a methylene (B1212753) group, demonstrating its versatility as a synthetic handle.
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, Phenyl(3,4,5-trimethoxyphenyl)methanone. numberanalytics.com Pyridinium chlorochromate (PCC) is a mild and efficient reagent for this transformation. masterorganicchemistry.comlibretexts.org Typically, the reaction is carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation. numberanalytics.comnumberanalytics.com PCC selectively oxidizes secondary alcohols to ketones without affecting other sensitive functional groups. wikipedia.org The reaction proceeds by adding the alcohol to a suspension of PCC in DCM. wikipedia.org Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid under harsh conditions, could potentially cleave the C-C bond next to the aromatic rings, leading to the formation of carboxylic acids, though this is a less common transformation for diarylmethanols.
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Phenyl(3,4,5-trimethoxyphenyl)methanone |
The complete reduction of the carbinol moiety in this compound to a methylene (-CH₂) group yields the corresponding alkyl derivative, 1,2,3-trimethoxy-5-(phenylmethyl)benzene. This deoxygenation reaction effectively converts the diarylmethanol into a diarylmethane. A common method for this transformation is ionic hydrogenation. cdnsciencepub.com This reaction typically employs a hydride donor, such as triethylsilane (Et₃SiH), in the presence of a strong protic acid like trifluoroacetic acid (TFA) or a catalytic amount of triflic acid. cdnsciencepub.com The acid protonates the hydroxyl group, converting it into a good leaving group (water). The resulting benzylic carbocation is then quenched by a hydride transfer from the silane, affording the final reduced product. Another approach is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, often in a polar solvent like ethanol or acetic acid. blogspot.com
| Starting Material | Reagents | Product |
|---|---|---|
| This compound | Triethylsilane, Triflic Acid (catalytic) | 1,2,3-trimethoxy-5-(phenylmethyl)benzene |
| This compound | H₂, Palladium on Carbon (Pd/C) | 1,2,3-trimethoxy-5-(phenylmethyl)benzene |
Chemical Modifications of the Aromatic Ring Systems
The reactivity of this compound is dominated by the contrasting electronic properties of its two aryl groups. The 3,4,5-trimethoxyphenyl ring is highly activated towards electrophilic attack, while the unsubstituted phenyl ring is comparatively inert. This differential reactivity allows for selective transformations.
Electrophilic aromatic substitution (SEAr) is a foundational reaction class for modifying aromatic rings. masterorganicchemistry.com The outcome of such reactions on this compound is dictated by the powerful activating and directing effects of the three methoxy (B1213986) substituents.
The 3,4,5-trimethoxyphenyl ring is substantially more nucleophilic than the unsubstituted phenyl ring. The three methoxy groups are strong electron-donating groups, which activate the ring and direct incoming electrophiles to the ortho and para positions. In this specific substitution pattern, the C2 and C6 positions are ortho to the C1-benzylic carbon and are flanked by methoxy groups, making them the most probable sites for substitution. The high electron density and steric accessibility of these positions favor electrophilic attack. In contrast, the unsubstituted phenyl ring would require much harsher conditions to undergo similar reactions.
Common electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity, primarily targeting the trimethoxyphenyl moiety.
| Reaction | Typical Reagents | Predicted Major Product on Trimethoxyphenyl Ring | Reactivity of Phenyl Ring |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution of NO₂ at C2/C6 position | Requires forcing conditions |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution of Br/Cl at C2/C6 position | Unreactive under mild conditions |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution of COR at C2/C6 position | Unreactive |
| Sulfonation | Fuming H₂SO₄ | Substitution of SO₃H at C2/C6 position | Requires harsher conditions |
Nucleophilic aromatic substitution (SNAr) is generally not a viable pathway for the parent this compound molecule. pressbooks.publibretexts.org This type of reaction requires an aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to a good leaving group (typically a halide). libretexts.org
The aromatic rings in this compound are electron-rich, particularly the trimethoxyphenyl moiety, making them inherently poor substrates for nucleophilic attack. pressbooks.pub For an SNAr reaction to occur, the molecule would first need to be modified via electrophilic substitution. For instance, if the molecule were nitrated and halogenated on the trimethoxyphenyl ring, the resulting nitro-halo-substituted derivative could potentially undergo nucleophilic substitution.
Conditions required for SNAr on a modified this compound:
Activation: Introduction of at least one strong electron-withdrawing group (e.g., -NO₂) via electrophilic substitution.
Leaving Group: Presence of a good leaving group (e.g., -Cl, -F) on the ring.
Positioning: The electron-withdrawing group must be located at the ortho or para position relative to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.org
The three methoxy groups on the trimethoxyphenyl ring can be cleaved to yield phenolic hydroxyl groups, a transformation that can significantly alter the compound's biological and chemical properties. The selective cleavage of these aryl methyl ethers is a reaction of high relevance. rsc.org Various reagents are known to effect O-demethylation, with Lewis acids being particularly common.
Research on related trimethoxyaryl compounds has demonstrated that regioselective demethylation is achievable. For instance, processes using Lewis acids like aluminum chloride can preferentially cleave the para-methoxy group in 3,4,5-trimethoxybenzoyl moieties. google.com This selectivity is often attributed to the unique electronic environment and steric accessibility of the para position compared to the two equivalent ortho positions.
| Reagent | Typical Conditions | Expected Selectivity | Notes |
|---|---|---|---|
| Boron Tribromide (BBr₃) | DCM, low temperature | Often non-selective, can cleave all three methoxy groups. | Highly effective but can be difficult to control for partial demethylation. |
| Aluminum Chloride (AlCl₃) | Inert solvent (e.g., acetonitrile) | Potentially selective for the C4-methoxy group. google.com | Can achieve regioselective demethylation in similar trimethoxyaryl systems. google.comias.ac.in |
| Hydrobromic Acid (HBr) | High temperature, often with acetic acid | Generally non-selective, harsh conditions. | Can cause side reactions. |
| Iodocyclohexane/DMF | Reflux | Effective for cleaving aryl methyl ethers. | Considered a useful reagent for demethylation under relatively mild conditions. researchgate.net |
This compound as a Versatile Synthetic Intermediate
The structural motifs within this compound—specifically the 3,4,5-trimethoxyphenyl group and the diarylmethane core—are prevalent in a wide range of biologically active molecules. This makes the compound a valuable building block for more complex targets.
The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophore found in numerous anticancer and antimicrobial agents. Its incorporation into heterocyclic scaffolds is a common strategy in medicinal chemistry to develop multi-target agents. nih.gov For example, novel pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl group have been synthesized and shown to possess potent cytotoxic activity. nih.gov
While direct use of this compound is not extensively documented, its functional groups allow for its plausible use in constructing various heterocycles. The benzylic alcohol can be readily oxidized to the corresponding benzophenone (B1666685) derivative. This ketone can then serve as a key precursor for a variety of heterocyclic systems through condensation reactions with dinucleophiles.
Potential Heterocyclic Syntheses from this compound Derivatives:
Pyrazoles: Reaction of the derived 1,3-diketone with hydrazine.
Isoxazoles: Reaction of the derived 1,3-diketone with hydroxylamine.
Triazoles: The diarylmethane scaffold can be incorporated into more complex S-alkylated 1,2,4-triazole (B32235) systems, which are known for a wide range of medicinal activities. mdpi.com
Pyranochromenes: The related 2,3,4-trimethoxyphenyl moiety has been used in multicomponent reactions to synthesize complex heterocyclic systems like pyrano[2,3-f]chromenes. mdpi.com
A building block in chemistry is a molecular unit that forms part of a larger assembly. nih.gov this compound is an ideal building block as it combines two important structural features: the diarylmethane framework and the biologically significant trimethoxyphenyl ring.
The 3,4,5-trimethoxy substitution pattern is found in a class of natural products known as tubulin polymerization inhibitors, which includes compounds like Combretastatin A-4 and Podophyllotoxin. These molecules are of great interest in cancer research. Synthetic analogues often retain this trimethoxyphenyl ring as it is crucial for binding to tubulin. This compound serves as a direct precursor to analogues where one of the rings is an unsubstituted phenyl group, allowing for the systematic exploration of structure-activity relationships. The synthesis of such complex molecules often relies on the strategic coupling of key fragments, and this compound represents a readily accessible and functionalized diaryl unit.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy serves as a cornerstone for the characterization of Phenyl(3,4,5-trimethoxyphenyl)methanol, offering precise information about the hydrogen and carbon atoms within the molecule.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy of this compound, typically recorded in a deuterated solvent such as DMSO-d₆ at 400 MHz, reveals distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the unsubstituted phenyl ring typically appear as a multiplet in the range of δ 7.25–7.35 ppm, integrating to five protons. The two equivalent aromatic protons on the trimethoxyphenyl ring resonate as a singlet at approximately δ 6.98 ppm. The benzylic protons of the -CH₂- group are observed as a singlet around δ 4.82 ppm, while the hydroxyl (-OH) proton gives rise to a singlet at approximately δ 5.21 ppm. vulcanchem.com
¹H NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.25–7.35 | m | 5H | Aromatic H (Phenyl) |
| 6.98 | s | 2H | Aromatic H (Trimethoxyphenyl) |
| 5.21 | s | 1H | -OH |
| 4.82 | s | 2H | -CH₂- |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbons of the methoxy (B1213986) groups (-OCH₃) typically resonate at a chemical shift of approximately δ 152.1 ppm. The quaternary carbon atom of the trimethoxyphenyl ring to which the methanol (B129727) group is attached is found around δ 139.8 ppm. The aromatic carbons of both the phenyl and trimethoxyphenyl rings appear in the characteristic downfield region between δ 126.2 and 128.4 ppm. The carbon of the benzylic methylene (B1212753) group (-CH₂OH) is observed at a chemical shift of approximately δ 68.5 ppm. vulcanchem.com
¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 152.1 | -OCH₃ Carbons |
| 139.8 | Quaternary Aromatic C |
| 128.4–126.2 | Aromatic CH |
| 68.5 | -CH₂OH |
Two-Dimensional NMR Methodologies (e.g., DEPTQ, HMQC)
A DEPTQ experiment would differentiate between quaternary, methine (CH), methylene (CH₂), and methyl (CH₃) carbons. For this compound, a DEPTQ-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would allow for the clear identification of the -CH₂OH carbon and the aromatic CH carbons.
An HMQC spectrum would establish the one-bond correlations between protons and their directly attached carbon atoms. This would definitively link the proton signals observed in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made based on chemical shift predictions and integration.
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the calculated mass for the protonated molecule [M+H]⁺ (C₁₆H₁₉O₄) is 275.1284. The observed value from HRMS analysis is typically very close to this calculated value, for instance, 275.1382, confirming the elemental composition. vulcanchem.com A common fragmentation pattern observed in the mass spectrum involves the loss of a water molecule (18 Da) and the sequential loss of the methoxy groups (31 Da each). vulcanchem.com
HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 275.1284 | 275.1382 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In positive ion mode, ESI-MS would be expected to readily generate the protonated molecule, [M+H]⁺, at m/z corresponding to the molecular weight plus the mass of a proton. Further fragmentation of this ion can be induced to provide structural information. While specific ESI-MS fragmentation data for this compound is not detailed in the available literature, the fragmentation pattern would likely mirror that observed in HRMS, with initial dehydration followed by the loss of methoxy groups.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique utilized for the analysis of a wide range of molecules, including small organic compounds like this compound. nih.gov The technique involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy at a specific wavelength. nih.gov Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte, leading to its desorption and ionization, typically through protonation. The resulting ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).
For a small, non-polar molecule such as this compound, a suitable matrix would be 2,5-dihydroxybenzoic acid (DHB) or dithranol. ucsb.edu The analysis provides a highly accurate mass measurement of the parent ion, which is invaluable for confirming the molecular formula. nih.gov In reflectron mode, MALDI-TOF MS can achieve high mass resolution and accuracy, often with errors of less than 15 ppm. nih.gov The resulting spectrum for this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Table 1: Hypothetical MALDI-TOF MS Parameters for this compound Analysis
| Parameter | Value/Description | Purpose |
| Instrument Mode | Reflectron Positive Ion | To achieve high mass accuracy and resolution. |
| Laser | Nd:YAG (355 nm) | Provides energy for desorption and ionization. |
| Matrix | 2,5-dihydroxybenzoic acid (DHB) | Absorbs laser energy and facilitates soft ionization of the analyte. |
| Sample Preparation | Dried-droplet method | Simple and common method for co-crystallizing sample and matrix. |
| Expected Ion | [M+H]⁺ | Protonated molecular ion, used for molecular weight confirmation. |
| Theoretical m/z | 275.1283 (for C₁₆H₁₈O₄) | Calculated mass of the protonated molecule. |
| Mass Accuracy | < 15 ppm | Defines the acceptable error between measured and theoretical mass. |
Hyphenated Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This hyphenated method is well-suited for the analysis of this compound, allowing for its separation from impurities or other components in a mixture, followed by its unambiguous identification and quantification based on its mass. phcogj.com
In a typical LC-MS analysis, the sample is first injected into a liquid chromatograph, where it passes through a column (e.g., a C18 reverse-phase column). The components are separated based on their differential partitioning between the mobile phase (e.g., a gradient of water and methanol or acetonitrile) and the stationary phase. rsc.org As this compound elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where it is ionized. The mass analyzer then separates the ions based on their m/z ratio, providing both molecular weight information and, through fragmentation (MS/MS), structural details.
Table 2: Typical LC-MS Parameters for this compound
| Parameter | Description |
| Chromatography | |
| System | High-Performance Liquid Chromatograph |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Methanol (B) |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometry | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Data Acquisition | Full Scan Mode |
| Monitored Ion (m/z) | 275.1 [M+H]⁺ |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement over conventional LC-MS, offering higher resolution, increased sensitivity, and faster analysis times. This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires a specialized UPLC system capable of handling the resulting higher backpressures. mdpi.com
For the analysis of this compound, UPLC-MS provides a more efficient separation from structurally similar impurities, leading to more accurate quantification and identification. mdpi.com The sharper and narrower peaks produced by UPLC result in a greater signal-to-noise ratio, improving detection limits. A complete analysis that might take 20-30 minutes on a traditional HPLC system can often be completed in under 5 minutes using UPLC, dramatically increasing sample throughput. The coupling to a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) detector further enhances the analytical power, providing highly accurate mass data for definitive compound identification.
Chromatographic Purity and Separation Methodologies
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and performing quantification of pharmaceutical compounds, including this compound. ptfarm.pl The method is valued for its high reproducibility, accuracy, and robustness. nih.gov A common approach for this compound involves reverse-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase (a mixture of water and an organic solvent such as methanol or acetonitrile). scholarsresearchlibrary.com
The compound is dissolved in a suitable solvent and injected into the HPLC system. As it passes through the column, it is separated from any synthesis byproducts or degradation products. A UV detector is typically employed for detection, as the two aromatic rings in this compound provide strong chromophores. Purity is determined by calculating the relative peak area of the main compound compared to the total area of all peaks in the chromatogram. For quantification, the peak area is compared against a calibration curve generated from certified reference standards. nih.gov
Table 3: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 254 nm |
| Column Temperature | 25 °C |
| Purity Calculation | Area Percent Normalization |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. nih.gov It is an indispensable tool in synthetic organic chemistry for tracking the conversion of reactants to products. researchgate.net
In the context of synthesizing this compound, TLC can be used to monitor the reduction of the corresponding ketone precursor. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. As the eluent moves up the plate via capillary action, it separates the components of the spotted mixture. The less polar ketone will travel further up the plate (higher Retention factor, Rf) than the more polar alcohol product. The spots can be visualized under UV light. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product is dominant. nih.govresearchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. nih.gov These techniques are based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. theaic.org
For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure. A broad band in the region of 3400–3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations typically appear as a series of bands just above 3000 cm⁻¹, while the C-H stretching of the methylene (-CH₂-) bridge would be observed just below 3000 cm⁻¹. The presence of the two aromatic rings is confirmed by C=C stretching absorptions in the 1640–1590 cm⁻¹ region. Finally, strong bands corresponding to the C-O stretching of the alcohol and the methoxy ether groups would be visible in the 1250–1000 cm⁻¹ range. osu.edu
Table 4: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| O-H Stretch | Alcohol (-OH) | 3400 - 3200 (broad) |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C-H Stretch | Methylene (-CH₂-) | 2950 - 2850 |
| C=C Stretch | Aromatic Ring | 1640 - 1590 |
| C-O Stretch | Methoxy (-OCH₃) & Alcohol | 1250 - 1000 (strong) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its molecular structure.
The most prominent feature is a strong, broad absorption band typically observed in the 3500–3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding in the condensed phase. The presence of two aromatic rings gives rise to characteristic C-H stretching vibrations, which appear at wavenumbers slightly above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching from the methylene (-CH₂-) bridge is expected just below 3000 cm⁻¹. vscht.cz
The aromatic nature of the compound is further confirmed by C=C stretching vibrations within the phenyl and trimethoxyphenyl rings, which typically result in moderate to weak bands in the 1640–1590 cm⁻¹ range. vscht.cz The C-O stretching vibrations are also significant. The C-O stretch of the alcohol group gives rise to a strong band between 1260-1050 cm⁻¹. Additionally, the characteristic C-O stretching of the aryl-alkyl ether bonds of the three methoxy groups results in strong absorptions, generally found between 1250–1100 cm⁻¹. vscht.cz
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 3500 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium to Weak |
| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium |
| 1640 - 1590 | C=C Stretch | Aromatic Ring | Medium to Weak |
| 1250 - 1100 | C-O Stretch | Aryl Ether (-O-CH₃) | Strong |
| 1260 - 1050 | C-O Stretch | Alcohol (-CH₂-OH) | Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. While specific experimental FT-Raman spectra for this compound are not extensively detailed in the surveyed literature, the expected spectral features can be inferred from its structure. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
The most intense signals in the FT-Raman spectrum are expected to arise from the aromatic rings. The symmetric "ring breathing" vibrations of both the phenyl and the substituted trimethoxyphenyl rings would produce sharp, strong bands. The aromatic C=C stretching vibrations, typically found in the 1620-1580 cm⁻¹ region, are also strong Raman scatterers. usda.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. researchgate.net
X-ray Crystallography and Solid-State Structural Analysis
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure and conformation. ucl.ac.uk While a specific single-crystal structure determination for this compound itself has not been reported in the searched literature, the crystal structure of the closely related compound, diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate, provides significant insight into the solid-state conformation of the 3,4,5-trimethoxyphenyl moiety. iucr.orgnih.gov
In the study of this related acetate, crystals suitable for X-ray analysis were obtained by recrystallization from methanol. iucr.orgnih.gov The analysis revealed that the 3,4,5-trimethoxyphenyl ring is essentially planar. nih.gov The acetate moiety in this derivative is oriented at a dihedral angle of 71.4 (1)° with respect to the trimethoxyphenyl ring. nih.gov Such studies are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. iucr.org For a molecule like this compound, SCXRD would be expected to reveal details about the hydrogen bonding network formed by the hydroxyl groups.
Interactive Data Table: Crystallographic Data for the Related Compound Diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate iucr.orgnih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₂₄O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Z (Formula Units per Cell) | 4 |
| a (Å) | 10.3308 (4) |
| b (Å) | 19.7821 (7) |
| c (Å) | 10.6385 (4) |
| β (°) | 103.203 (2) |
| Volume (ų) | 2117.11 (14) |
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to characterize the crystalline nature of a solid material and to identify its specific crystalline phase or polymorph. rigaku.comresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical aspect in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. researchgate.net Each crystalline form of a substance produces a unique PXRD pattern, which serves as a fingerprint for its identification. rigaku.com
The PXRD technique is essential for monitoring potential phase transitions that can be induced by factors like temperature, pressure, or manufacturing processes. nih.gov While PXRD is a powerful tool for such analyses, specific studies on the polymorphism or phase behavior of this compound using this technique have not been reported in the surveyed scientific literature. Such a study would involve analyzing the PXRD pattern of the synthesized material to confirm its phase purity and to investigate whether different crystallization conditions could lead to the formation of new polymorphic forms.
Other Advanced Spectroscopic Probes
Electron Paramagnetic Resonance (EPR) Spectroscopy (if paramagnetic species are involved)
In its native state, this compound is a diamagnetic molecule, meaning it has no unpaired electrons and is therefore EPR-silent. However, EPR spectroscopy becomes an exceptionally powerful tool for the detection and characterization of paramagnetic species that can be generated from this compound, most notably its radical cation formed via one-electron oxidation.
The 3,4,5-trimethoxyphenyl moiety, with its three electron-donating methoxy groups, makes the molecule susceptible to oxidation. Upon losing an electron, a radical cation is formed where the unpaired spin and positive charge are expected to be delocalized primarily across this electron-rich ring system. The study of this transient species via EPR can provide a detailed map of its electronic structure.
Key Information from EPR Spectroscopy:
g-value: The position of the EPR signal, or g-value, would help in identifying the nature of the radical, confirming that it is an organic radical centered on the aromatic system.
Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei within the molecule (specifically ¹H) leads to the splitting of the EPR signal, known as hyperfine coupling. Analysis of these coupling constants would reveal the spin density distribution, indicating which atoms bear the majority of the unpaired electron character. Significant coupling would be expected with the two protons on the trimethoxyphenyl ring and potentially smaller couplings with the protons of the methoxy groups and the benzylic proton.
While direct EPR studies on this compound are not widely reported, the technique has been successfully applied to investigate radical anions of related methoxy-substituted quinones. rsc.org Furthermore, in-situ ESR/UV/Vis/NIR spectroelectrochemical techniques have been used to study radical cations of other trimethoxybenzene derivatives, demonstrating the feasibility of this approach. nih.gov In cases where radicals are too short-lived for direct detection, spin-trapping techniques, using agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), can be employed to form more stable radical adducts that are readily characterized by EPR. nih.gov
| Paramagnetic Species | Method of Generation | Information Obtainable from EPR | Expected Findings |
|---|---|---|---|
| Radical Cation | Chemical or Electrochemical Oxidation | g-value, Hyperfine Coupling Constants (hfc) | Spin density delocalized primarily on the 3,4,5-trimethoxyphenyl ring. Large hfc from ring protons, smaller hfc from methoxy and benzylic protons. |
Cyclic Voltammetry for Redox Properties
Cyclic Voltammetry (CV) is a premier electrochemical technique used to investigate the redox behavior of chemical compounds. For this compound, CV can provide quantitative data on its oxidation and reduction potentials, the stability of the resulting charged species, and the kinetics of electron transfer.
Given its molecular structure, the compound is expected to undergo oxidation primarily at the electron-rich 3,4,5-trimethoxyphenyl ring. The three electron-donating methoxy groups lower the energy required to remove an electron, and thus, an anodic peak corresponding to this oxidation event would be expected at a relatively low positive potential.
Analysis of the Cyclic Voltammogram:
A typical CV experiment would involve scanning the potential and measuring the resulting current. The resulting voltammogram for this compound would likely display an oxidation peak (Epa) on the forward scan. The characteristics of this peak and the presence of a corresponding reduction peak (Epc) on the reverse scan provide critical information:
Redox Potential: The formal redox potential (E°') of the molecule can be estimated from the peak potentials, providing a measure of the ease of its oxidation.
Reversibility: A chemically reversible process, where the generated radical cation is stable on the timescale of the experiment, would show a well-defined reduction peak on the reverse scan. The ratio of the peak currents (ipc/ipa) would be close to unity.
Stability of Oxidized Species: If the radical cation is unstable and undergoes subsequent chemical reactions (e.g., deprotonation or dimerization), the reverse peak will be diminished or absent, indicating an irreversible or quasi-reversible process. Studies on related trimethoxybenzene derivatives have shown that electrochemically generated radical cations can undergo further reactions, such as dimerization. nih.gov
Mechanism: By varying the scan rate, information about the kinetics of the electron transfer and any coupled chemical reactions can be obtained.
The oxidation of the secondary alcohol group to the corresponding ketone, Phenyl(3,4,5-trimethoxyphenyl)ketone, is also a possible electrochemical process, likely occurring at a higher potential. CV can be used to probe this transformation as well. Studies on the electro-oxidation of other complex alcohols have demonstrated the utility of CV in elucidating reaction mechanisms and kinetics. nih.gov
| Electrochemical Process | Expected Potential Range | Species Involved | Information from CV |
|---|---|---|---|
| First Oxidation | Low Positive Potential | Neutral Molecule → Radical Cation | Oxidation potential (Epa), reversibility, stability of the radical cation. |
| Second Oxidation | Higher Positive Potential | Radical Cation → Dication or Alcohol Oxidation | Potential for further oxidation, potential for alcohol-to-ketone conversion. |
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or nucleic acid. These studies are crucial in drug discovery and medicinal chemistry for understanding the structural basis of a compound's biological activity. For compounds containing the 3,4,5-trimethoxyphenyl moiety, a common structural feature in potent biological agents, docking studies have been instrumental in elucidating their mechanism of action, particularly as tubulin polymerization inhibitors. nih.govnih.gov
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This allows for the characterization of the binding mode and the estimation of binding affinity. Studies on various heterocyclic compounds featuring the 3,4,5-trimethoxyphenyl group have shown that this moiety plays a critical role in binding to the colchicine (B1669291) site of β-tubulin. nih.govnih.gov
The interactions stabilizing the ligand-receptor complex are typically a combination of hydrogen bonds and hydrophobic interactions. nih.gov For instance, molecular modeling of certain 1,2,4-triazole (B32235) derivatives revealed that the 3,4,5-trimethoxyphenyl ring engages in hydrophobic interactions with amino acid residues within the colchicine binding site. nih.gov Similarly, other bioactive heterocycles with this fragment have been identified as tubulin polymerization inhibitors that bind to the colchicine site. nih.gov The planarity of the compound can amplify binding through partial intercalation with DNA, while aromatic rings connected by single bonds allow for torsional flexibility, enabling the molecule to fit into the curvature of a binding groove. ajpp.in
| Compound Class | Biological Target | Binding Site | Key Interactions Observed | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole derivatives with a 3,4,5-trimethoxyphenyl moiety | α,β-tubulin | Colchicine binding site | Hydrogen bonding and hydrophobic interactions | nih.gov |
| Bioactive heterocycles with a 3,4,5-trimethoxyphenyl fragment | Tubulin | Colchicine site | Tubulin polymerization inhibition | nih.gov |
| Pyrazole derivatives | DNA (dodecamer) | Minor groove | Partial intercalation, van der Waals interactions, hydrophobic contacts | ajpp.in |
Analysis of Conformational Dynamics within Active Sites
Understanding the conformational dynamics of a ligand within the active site of a biological target is essential for a complete picture of its binding mechanism. Molecular dynamics (MD) simulations can be performed following docking to assess the stability of the predicted binding pose and observe the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide insights into how the ligand and protein adapt to each other, the stability of key interactions, and the role of solvent molecules. nih.gov
For a molecule like Phenyl(3,4,5-trimethoxyphenyl)methanol, the rotational flexibility around the central carbon-carbon bond connecting the two aromatic rings is a key conformational feature. vulcanchem.com Analysis of conformational dynamics would investigate how this dihedral angle changes upon binding and how the molecule settles into a low-energy conformation within the confines of the active site. This analysis helps to refine the understanding of the binding mode and can explain the structural basis for the compound's activity.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which governs its geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) are powerful tools for investigating these properties at the atomic level. nih.govmdpi.com
Density Functional Theory (DFT) for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. mdpi.comnih.gov For this compound, DFT calculations have been used to determine its three-dimensional structure. vulcanchem.com These calculations revealed a dihedral angle of 67.5° between the planes of the phenyl and 3,4,5-trimethoxyphenyl rings, a conformation that minimizes steric hindrance while maintaining electronic conjugation. vulcanchem.com
DFT is also employed to calculate global chemical reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity, which predict the relative stability and reactivity of molecules. researchgate.net The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, can identify sites susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net Negative regions (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.comresearchgate.net
HOMO-LUMO Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. oaji.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular chemical stability and reactivity. dergipark.org.tr
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. oaji.net The HOMO-LUMO gap can be calculated using DFT methods, often with the B3LYP functional, to understand the charge transfer interactions that can occur within the molecule. nih.govoaji.net
| Property | Description | Methodology | Finding/Significance | Reference |
|---|---|---|---|---|
| Dihedral Angle | The angle between the phenyl and trimethoxyphenyl rings of this compound. | DFT | Calculated to be 67.5°, minimizing steric clashes. | vulcanchem.com |
| HOMO-LUMO Energy Gap (ΔE) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT (e.g., B3LYP functional) | Characterizes molecular chemical stability and electron conductivity. A smaller gap implies higher reactivity. | oaji.netdergipark.org.tr |
| Global Reactivity Descriptors | Parameters such as chemical hardness (η), softness (S), and electrophilicity (ω). | DFT (derived from HOMO-LUMO energies) | Used to understand and predict the chemical behavior and reactivity of a molecule. | mdpi.commdpi.com |
In Silico Predictive Modeling
In silico predictive modeling encompasses a range of computational approaches used to predict the properties of chemicals, including their toxicological and pharmacokinetic profiles, based on their molecular structure. upf.edunih.gov These methods are valuable for filling data gaps in chemical risk assessment, reducing the need for costly and time-consuming experimental testing. upf.edu
For a compound like this compound, in silico models can be used to predict a variety of endpoints. This includes the prediction of metabolites that might be formed through Phase I and Phase II metabolic pathways using software such as BioTransformer or Meteor. nih.gov Furthermore, computational approaches are recognized as viable alternatives for predicting potential genotoxicity. researchgate.net Machine learning methods, including support vector machine (SVM) and random forest (RF), can be used to build classification models that predict adverse effects based on chemical structure and properties. researchgate.net The goal of these modeling efforts is to create FAIR (Findable, Accessible, Interoperable, Reusable) models that can be reliably used for regulatory purposes and to enhance chemical safety assessments. nih.gov
Structural Optimization and Conformational Analysis
Structural optimization and conformational analysis are fundamental computational techniques used to determine the most stable three-dimensional arrangement of a molecule and to explore its various possible shapes. These analyses are critical as the conformation of a molecule often dictates its physical properties and biological activity.
Conformational Analysis: Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. Due to the rotational freedom of the phenyl and trimethoxyphenyl rings around the central methylene (B1212753) carbon, this compound can adopt numerous conformations. Computational methods can identify the most energetically favorable conformers and the energy barriers between them. mdpi.com The orientation of the two aromatic rings relative to each other, described by the dihedral angle, is a critical parameter. This analysis helps in understanding how the molecule might interact with biological targets, as specific conformations may be required for binding. nih.gov While specific DFT calculations for this compound are not widely available in the literature, studies on related substituted diphenyl systems provide a framework for understanding the potential outcomes of such analyses. mdpi.comresearchgate.net
| Parameter | Description | Computational Method | Significance |
|---|---|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT, Ab-initio calculations | Defines the basic geometry and stability of the molecule. scirp.org |
| Bond Angles | The angle formed between three adjacent atoms across at least two bonds. | DFT, Ab-initio calculations | Determines the molecule's local shape and steric strain. scirp.org |
| Dihedral Angles | The angle between two intersecting planes, used to specify the conformation around a chemical bond. | DFT, Molecular Mechanics | Crucial for defining the 3D orientation of the phenyl and trimethoxyphenyl rings. nih.gov |
| Conformational Energy | The potential energy of a molecule as a function of its conformation. | Conformational Search Algorithms | Identifies the most stable conformers and the energy required to switch between them. mdpi.com |
Predictive ADME Properties (Absorption, Distribution, Metabolism, Excretion)
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. researchgate.netsemanticscholar.org These predictions are vital in the early stages of drug discovery to identify candidates with favorable profiles, thereby reducing the likelihood of late-stage failures. nih.govresearchgate.net For this compound, predicting its ADME properties can provide insights into its potential as a therapeutic agent. Various web-based tools and software, such as SwissADME and pkCSM, are utilized for these predictions. mdpi.comnih.govnih.gov
The key ADME properties that are typically evaluated computationally include:
Absorption: This pertains to how well the compound is absorbed into the bloodstream, often predicted by parameters like gastrointestinal (GI) absorption and cell permeability (e.g., Caco-2). eijppr.com
Distribution: This describes how the compound spreads throughout the body's fluids and tissues. Important predictors include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VDss).
Metabolism: This involves the chemical modification of the compound by the body, primarily by cytochrome P450 (CYP) enzymes. In silico models can predict which CYP isoforms are likely to metabolize the compound or be inhibited by it. mdpi.com
Excretion: This refers to the removal of the compound and its metabolites from the body. Total clearance and renal (kidney) clearance are key parameters.
| ADME Category | Parameter | Description | Importance in Drug Development |
|---|---|---|---|
| Absorption | Gastrointestinal (GI) Absorption | Predicts the extent of absorption from the gut into the bloodstream. | High GI absorption is crucial for orally administered drugs. eijppr.com |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Indicates the ability of a compound to cross the intestinal wall. | |
| Distribution | Plasma Protein Binding (PPB) | The degree to which a compound attaches to proteins in the blood plasma. | Affects the amount of free compound available to exert its effect. |
| Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound can cross the barrier protecting the brain. | Essential for CNS-targeting drugs; undesirable for others to avoid side effects. | |
| Metabolism | CYP450 Inhibition/Substrate | Predicts interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Helps to anticipate drug-drug interactions and metabolic stability. mdpi.com |
| Excretion | Total Clearance | The rate at which a compound is removed from the body. | Influences dosing frequency and potential for accumulation. |
Applications in Advanced Chemical and Materials Science
Polymer Chemistry and Polymer Material Development
The distinct molecular architecture of Phenyl(3,4,5-trimethoxyphenyl)methanol makes it a valuable building block in the synthesis of specialized polymers.
This compound is identified as a material building block for polymer science and an organic monomer for Covalent Organic Frameworks (COFs). bldpharm.com Its utility as a monomer stems from the reactive hydroxyl (-OH) group, which can participate in various polymerization reactions, such as polycondensation, to form polyesters or polyethers. The rigid phenyl and trimethoxyphenyl groups are incorporated into the polymer backbone, imparting specific thermal and mechanical properties to the final material. The synthesis of functional polymers often relies on monomers designed to introduce desired characteristics into the polymer structure. illinois.edu The incorporation of the bulky and structurally complex this compound unit can lead to polymers with unique physical properties compared to those synthesized from simpler monomers.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 6590-62-1 |
| Molecular Formula | C₁₆H₁₈O₄ |
| Molecular Weight | 274.31 g/mol |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Data sourced from Guidechem and BLD Pharm. bldpharm.comguidechem.com
Polymers of Intrinsic Microporosity (PIMs) are a class of materials characterized by their rigid and contorted molecular structures, which prevent efficient chain packing and create interconnected free volume elements. researchgate.net This intrinsic microporosity allows them to be used in membrane-based gas separation. cardiff.ac.ukchemrxiv.org The performance of these membranes is determined by their permeability to different gases and their selectivity for specific gases. researchgate.net
The structure of this compound is well-suited for the design of PIMs. Its rigid aromatic components and non-planar geometry can frustrate polymer chain packing, thereby generating high fractional free volume. researchgate.net While specific polymers synthesized directly from this monomer for gas separation are not detailed in the available research, the principle relies on using monomers that create a rigid, disordered polymer matrix. For instance, ladder polymers with rigid and contorted chains are known to exhibit extraordinarily high free volumes and gas permeabilities. researchgate.net The integration of bulky side groups can further fine-tune the separation properties by altering the size and distribution of the micropores, sometimes reducing permeability while increasing selectivity. researchgate.net
Table 2: Gas Separation Performance of Example Microporous Polymers
| Polymer | Gas Pair | Permeability (Barrer) | Selectivity |
| PIM-1 | O₂/N₂ | 370 | 4.0 |
| PIM-7 | O₂/N₂ | 190 | 4.5 |
| TFMPSPIMs | O₂/N₂ | 156-737 | 3.4-4.7 |
| pTPPFA 450 °C | CO₂/N₂ | - | 46 (at -20 °C) |
| pTPPFA 450 °C | CO₂/CH₄ | - | 61 (at -20 °C) |
This table presents data for representative Polymers of Intrinsic Microporosity (PIMs) to illustrate typical performance metrics in gas separation. researchgate.netnih.gov
Crystal Engineering and Supramolecular Chemistry
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. The functional groups on this compound make it an excellent candidate for studies in this field.
The assembly of molecules into a crystalline solid is directed by a combination of covalent bonds and non-covalent interactions. researchgate.net The specific geometry and functional groups of a molecule dictate its packing in the crystal lattice. Molecules similar to this compound, such as 3,4,5-triphenyl-toluene, have been shown to crystallize in different polymorphic forms depending on the crystallization conditions. nih.govresearchgate.net In these structures, the aromatic frameworks often adopt paddlewheel-like conformations. nih.govresearchgate.net The presence of a hydroxyl group in this compound introduces the capacity for strong, directional hydrogen bonding, which can lead to the formation of specific supramolecular synthons, such as dimers or extended chains. For example, Tris(4-methoxyphenyl)methanol molecules are linked into dimers by a weak O-H···O hydrogen bond in their crystalline form. researchgate.net The interplay between these directional interactions and weaker van der Waals forces determines the final crystal architecture. nih.govresearchgate.net
Non-covalent interactions are fundamental to supramolecular chemistry and determine the structure of molecular crystals. researchgate.netresearchgate.net this compound can participate in several types of such interactions.
Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor, capable of forming strong interactions with acceptors like oxygen or nitrogen atoms on adjacent molecules. researchgate.netnih.gov This is often a primary interaction in controlling crystal packing. researchgate.net
C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. nih.govnih.gov The phenyl and trimethoxyphenyl rings in the molecule provide ample opportunity for such interactions, which play a significant role in the cohesion of the crystal structure. nih.gov The nature of C-H···π interactions is primarily based on dispersion forces, distinguishing them from stronger, electrostatically driven conventional hydrogen bonds. researchgate.netrsc.org
π-π Interactions: These interactions occur between aromatic rings, contributing to the stabilization of crystal packing. nih.gov The face-to-face or edge-to-face stacking of the phenyl and trimethoxyphenyl rings can be an important factor in the supramolecular assembly. researchgate.net
Table 3: Non-Covalent Interactions Relevant to this compound
| Interaction Type | Donor Group(s) on Molecule | Acceptor Group(s) on Molecule |
| Hydrogen Bond | Hydroxyl (-OH) | Hydroxyl Oxygen, Methoxy (B1213986) Oxygens |
| C-H···π Interaction | Aromatic and Aliphatic C-H | Phenyl Ring, Trimethoxyphenyl Ring |
| π-π Stacking | Phenyl Ring, Trimethoxyphenyl Ring | Phenyl Ring, Trimethoxyphenyl Ring |
Optical and Electronic Materials
The incorporation of specific functional groups can imbue molecules with useful optical and electronic properties. The 3,4,5-trimethoxyphenyl moiety is known to be a valuable component in the design of such materials. bldpharm.com
A study on non-aqueous phthalocyanines substituted with 3,4,5-trimethoxy phenyl groups at their periphery demonstrated their potential for third-order nonlinear optical (NLO) applications. frontiersin.org These materials are significant in the evolution of optoelectronics, with uses in telecommunication, photonics, and optical signal processing. frontiersin.org The study found that the substituted phthalocyanines exhibited robust NLO coefficients, suggesting their suitability for optical switching and imaging. frontiersin.org Theoretical calculations indicated that the 3,4,5-trimethoxyphenyl moiety adopts a tilted position relative to the main phthalocyanine (B1677752) macrocycle, which helps to minimize aggregation and preserve the desired optical properties in solution. frontiersin.org Although this research does not use this compound directly, it highlights the favorable influence of the 3,4,5-trimethoxyphenyl group on the electronic and optical properties of a larger molecular system, suggesting that this compound could serve as a precursor or building block for similar advanced materials. bldpharm.comfrontiersin.org
Exploration of Third-Order Nonlinear Optical (NLO) Properties
While direct studies on the third-order nonlinear optical (NLO) properties of this compound are not extensively documented in publicly accessible research, the broader class of compounds containing the 3,4,5-trimethoxyphenyl motif, particularly chalcones, has been a subject of investigation for their NLO characteristics. The 3,4,5-trimethoxyphenyl group is often incorporated into molecular structures designed for NLO applications due to its electron-donating nature, which can contribute to the molecular hyperpolarizability.
Research into chalcone (B49325) derivatives featuring the 3,4,5-trimethoxyphenyl moiety has shed light on the potential of this functional group in the development of NLO materials. Chalcones, with their characteristic α,β-unsaturated ketone core linking two aromatic rings, provide a versatile platform for tuning optical properties through molecular engineering. The introduction of electron-donating groups, such as the trimethoxy phenyl group, on one of the aromatic rings and electron-accepting groups on the other can enhance the intramolecular charge transfer, a key factor for NLO activity.
Studies on various methoxy-substituted chalcones have demonstrated that the arrangement and number of methoxy groups significantly influence the second and third-order NLO response. Although specific third-order NLO data for this compound is not available, the findings from related chalcone structures suggest that the 3,4,5-trimethoxyphenyl group is a valuable component in the design of new materials with potential applications in optical limiting and other NLO-dependent technologies. The general structure of such chalcones often involves the reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025), such as 3,4,5-trimethoxybenzaldehyde, to create the core chalcone scaffold.
The table below summarizes representative data for chalcone derivatives containing methoxy substitutions, illustrating the range of reported NLO properties in this class of materials.
| Compound Type | NLO Property Investigated | Key Findings |
| Chalcones with 3,4,5-trimethoxyphenyl motif | Third-Order Nonlinear Optical (NLO) Susceptibility (χ(3)) | The 3,4,5-trimethoxy moiety is considered a valuable pharmacophore that can contribute to the NLO response in chalcone-based compounds, particularly in enhancing intramolecular charge transfer. |
| Methoxy-substituted Chalcones | Second Harmonic Generation (SHG) Efficiency | Certain methoxy-substituted chalcones have been shown to exhibit significant SHG efficiency, indicating their potential for frequency conversion applications. The efficiency is sensitive to the substitution pattern. |
| Donor-Acceptor Substituted Chalcones | Molecular Hyperpolarizability (β) | The presence of strong donor groups, like multiple methoxy groups, paired with acceptor groups across the chalcone bridge, generally leads to higher molecular hyperpolarizability values. |
Studies on Electrochemical Behavior in Functional Materials
The electrochemical behavior of this compound is not specifically detailed in the available scientific literature. However, general principles of electrochemistry for benzylic alcohols and the influence of substituent groups can provide an understanding of its expected redox properties. The electrochemical oxidation of benzylic alcohols is a well-known process, and the presence of electron-donating groups on the aromatic ring, such as the three methoxy groups in this compound, is anticipated to significantly influence its electrochemical characteristics.
Electron-donating groups increase the electron density on the aromatic ring, which generally makes the molecule easier to oxidize. researchgate.net Therefore, it is expected that this compound would exhibit a lower oxidation potential compared to unsubstituted benzyl (B1604629) alcohol. The oxidation process for benzylic alcohols typically involves the removal of electrons from the molecule, which can lead to the formation of corresponding aldehydes or ketones. The stability of the intermediate radical cation is a key factor in determining the oxidation potential, and the resonance-donating effect of the methoxy groups would stabilize this intermediate, thus facilitating the oxidation.
While specific experimental data for the target compound is lacking, studies on other aromatic compounds containing the 3,4,5-trimethoxyphenyl moiety have been conducted in various contexts, though not always focused on the electrochemical properties of the benzylic alcohol itself. For instance, the electrochemical properties of more complex systems like 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes have been investigated, though these are not directly comparable to this compound. mdpi.com
The expected electrochemical behavior of this compound can be summarized based on the general understanding of the electrochemical oxidation of substituted benzylic alcohols.
| Property | Expected Behavior for this compound |
| Oxidation Potential | Expected to be lower than that of unsubstituted benzyl alcohol due to the strong electron-donating effect of the three methoxy groups, which increases the electron density of the aromatic system and stabilizes the radical cation intermediate. |
| Oxidation Products | The primary oxidation product would likely be 3,4,5-trimethoxybenzophenone, resulting from the two-electron oxidation of the secondary alcohol group. Further oxidation under more forcing conditions could lead to cleavage of the molecule. |
| Reaction Mechanism | The oxidation is likely to proceed via an initial electron transfer from the aromatic ring or the oxygen atom of the hydroxyl group, followed by proton loss and a second electron transfer to form the corresponding ketone. |
| Influence of Methoxy Groups | The three methoxy groups play a crucial role in lowering the energy barrier for oxidation by their mesomeric and inductive effects, making the compound more susceptible to electrochemical oxidation. |
Future Research Directions and Emerging Paradigms
Development of Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards environmental stewardship necessitates the development of green and sustainable methods for synthesizing Phenyl(3,4,5-trimethoxyphenyl)methanol. Current synthetic routes, such as the reduction of 3,4,5-trimethoxy benzaldehyde (B42025) using sodium borohydride (B1222165) in methanol (B129727), are effective and produce high yields. google.com However, future research will focus on further minimizing environmental impact by adhering to the principles of green chemistry.
Key areas of development include:
Biocatalysis: Employing enzymes or whole-cell biocatalysts offers a highly selective and environmentally benign alternative to traditional chemical reagents. researchgate.net Asymmetric bioreductions, in particular, have shown great promise in the sustainable manufacturing of chiral alcohols. researchgate.net
Transition-Metal-Free Reactions: Investigating reaction pathways that avoid the use of heavy or precious metal catalysts can reduce both cost and environmental toxicity. nih.gov
Renewable Feedstocks and Solvents: Research into synthesizing the precursor molecules from biomass or other renewable sources is a critical long-term goal. Additionally, the use of safer, recyclable, or biodegradable solvents will be prioritized. proquest.comgriffith.edu.au
Photocatalysis: Solar-driven photocatalysis represents a promising frontier, using light energy to drive chemical reactions under mild conditions, which minimizes waste and leverages renewable energy. griffith.edu.au
These methodologies aim to create synthetic processes that are not only efficient but also inherently safer and more sustainable.
Exploration of Undiscovered Chemical Transformations and Novel Derivatives
The this compound framework serves as a valuable starting point for creating novel molecules with unique properties. The 3,4,5-trimethoxyphenyl group is a key moiety in various biologically active compounds and functional materials. nih.govnih.gov Future research will focus on exploring new chemical reactions to modify this core structure and synthesize a diverse library of derivatives.
Promising areas of exploration include:
Scaffold for Complex Heterocycles: Using the trimethoxyphenyl moiety as a building block for synthesizing complex heterocyclic systems, such as pyrrolizines and pyrano-chromene derivatives. nih.govmdpi.com
Hybrid Molecule Synthesis: Creating hybrid molecules by combining the trimethoxyphenyl group with other pharmacophores or functional units to develop multi-target agents. nih.gov
Functional Group Interconversion: Investigating novel methods to transform the alcohol group into other functionalities, thereby expanding the range of accessible derivatives, such as esters and ethers, which may possess unique activities. researchgate.net
The synthesis and characterization of these new derivatives are essential for discovering molecules with enhanced or entirely new functionalities for applications in medicine and materials science.
Refinement of Computational Models for Enhanced Predictive Accuracy
Computational chemistry plays a pivotal role in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound and its derivatives, computational models are already used to calculate properties like molecular weight and lipophilicity. nih.govnih.gov However, there is significant scope for refining these models to achieve greater predictive power.
Future efforts will concentrate on:
Advanced Quantum Chemical Methods: Utilizing high-level density functional theory (DFT) and other quantum mechanical methods to accurately predict electronic structure, spectroscopic data (IR, NMR), and reaction mechanisms. nih.govresearchgate.net
Molecular Dynamics Simulations: Performing simulations to understand the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules.
Predictive Modeling for Bioactivity: Developing and refining quantitative structure-activity relationship (QSAR) models and employing molecular docking techniques to predict the biological activity of novel derivatives, thereby guiding synthetic efforts more efficiently. researchgate.net
Improving the accuracy of these computational tools will accelerate the discovery and design of new molecules, reducing the need for extensive and time-consuming experimental screening.
| Computational Technique | Application in this compound Research | Potential Refinement |
| Density Functional Theory (DFT) | Prediction of structural, optical, and redox properties. nih.gov | Use of more advanced functionals and basis sets for higher accuracy. |
| Molecular Docking | Predicting binding affinity with protein targets. researchgate.net | Incorporation of molecular flexibility and solvent effects. |
| QSAR | Relating chemical structure to biological activity. | Expansion of training datasets with diverse derivative structures. |
Integration in Advanced Functional Materials Design and Engineering
The unique electronic and structural features of the trimethoxyphenyl group make it an attractive component for advanced functional materials. nih.gov While related structures like triphenylmethanol (B194598) have found use in specialty polymers and advanced coatings, the specific integration of this compound into such materials is an emerging area of research. chemicalbook.com
Future research will likely explore its use as:
A Monomer for Specialty Polymers: The hydroxyl group provides a reactive site for polymerization, potentially leading to materials with high thermal stability and specific optical properties. chemicalbook.com
A Component in Nonlinear Optical (NLO) Materials: Derivatives incorporating the 3,4,5-trimethoxyphenyl moiety have shown strong potential for NLO applications, including optical switching and imaging. nih.gov
Building Blocks for Nanotechnology: Its derivatives could be used in the bottom-up synthesis of nanostructured materials with tailored electronic or photonic properties. chemicalbook.com
By strategically incorporating this compound into larger molecular or polymeric systems, researchers can engineer next-generation materials for electronics, photonics, and other high-tech applications.
Interdisciplinary Research with Emerging Technologies
The full potential of this compound will be realized through collaboration across scientific disciplines and the integration of emerging technologies. The intersection of its fundamental chemistry with materials science, nanotechnology, and sustainable energy provides fertile ground for innovation.
Key interdisciplinary directions include:
Optoelectronics and Photonics: Combining the synthesis of novel derivatives with device engineering to create new components for optical computing and telecommunications. nih.gov
Sustainable Energy: Exploring the use of its derivatives as components in photocatalytic systems for green hydrogen production or CO2 conversion, linking synthetic chemistry with renewable energy technologies. griffith.edu.au
Nanomedicine: Designing and fabricating nanocarriers or functionalized nanoparticles based on this chemical scaffold for targeted drug delivery or diagnostic applications.
Such interdisciplinary efforts are crucial for translating fundamental chemical knowledge into practical solutions for modern technological challenges.
Q & A
Basic Research Question
Q. Synthesis Routes :
- Thioesterification and Oxidation : Reacting 3-(R-methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole with ethanoic acid and H₂O₂ yields sulfonyl derivatives .
- Morita–Baylis–Hillman Adduct Cyclization : Using (±)-methyl 2-[hydroxy(3,4,5-trimethoxyphenyl)-methyl]acrylate with indole and 2-iodoxybenzoic acid produces cyclopenta[b]indole derivatives (>99% diastereoselectivity) .
- One-Pot Synthesis : KBH₄ reduction of 3,4,5-trimethoxybenzaldehyde followed by chlorination, cyanation, and hydrolysis yields 3,4,5-trimethoxyphenyl acetic acid (64.2% yield) .
- Mannich Base Formation : Reacting 1,3,4-oxadiazole-2-thione derivatives with formaldehyde and substituted amines yields bioactive Mannich bases .
Q. Structural Confirmation :
- Spectroscopy : IR (functional groups), ¹H/¹³C NMR (substituent patterns), and EIMS (molecular ions) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving hydrogen bonding and space groups (e.g., P1 or P2₁2₁2₁) .
Q. Table 1: Representative Synthetic Methods
| Method | Key Reagents/Conditions | Yield | Confirmation Techniques | Reference |
|---|---|---|---|---|
| Thioesterification | H₂O₂, ethanoic acid | N/A | IR, ¹H NMR, X-ray | |
| Morita–Baylis–Hillman | 2-Iodoxybenzoic acid, acetonitrile reflux | 70% | X-ray (SHELXL), ¹H NMR | |
| One-Pot Reduction | KBH₄, HCl, H₂O | 64.2% | ¹H NMR | |
| Mannich Base Synthesis | Formaldehyde, ethanol, 30°C | 50–70% | ¹H/¹³C NMR, IR |
What spectroscopic and crystallographic methods are employed to confirm the structure of this compound derivatives?
Basic Research Question
Q. Spectroscopic Techniques :
- ¹H NMR : Assigns methoxy protons (δ 3.7–3.9 ppm) and aromatic protons .
- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) groups .
- Elemental Analysis : Validates purity and stoichiometry .
Q. Crystallographic Methods :
- X-ray Diffraction : SHELXS/SHELXL refine structures, resolving intramolecular H-bonds (e.g., O–H···O) and space groups (e.g., P1) .
- Hydrogen Placement : Riding model for idealized H-atoms with Uiso = 1.2–1.5Ueq(C) .
Q. Table 2: Crystallographic Data for Select Derivatives
| Compound | Space Group | R-Factor | Key Interactions | Reference |
|---|---|---|---|---|
| 3-(3,4,5-Trimethoxyphenyl)-cyclopenta[b]indole-2-carboxylic acid | P1 | R = 0.024 | O–H···O, N–H···O | |
| Parthenolide derivative with cyano-ethenyl group | P2₁2₁2₁ | R = 0.065 | C–H···O, π-π stacking |
How can researchers optimize the synthetic yield of this compound derivatives under varying reaction conditions?
Advanced Research Question
Q. Key Optimization Strategies :
- Catalyst Selection : Use of Cs₂CO₃ in acetonitrile for Mannich base formation improves yields (50–70%) .
- Solvent Effects : Ethanol enhances cyclization efficiency in oxadiazole-thione synthesis .
- Temperature Control : Reflux in acetonitrile for Morita–Baylis–Hillman adducts increases diastereoselectivity (>99%) .
- One-Pot Methods : Sequential reduction-chlorination-cyanation reduces purification steps and boosts yield (64.2%) .
Example : Micro-flow alkylation with TfOH generates carbocations rapidly, achieving 71% yield for a methanol derivative .
What methodologies address contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Q. Resolution Approaches :
- Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., 3,4,5-trimethoxy groups enhance tubulin inhibition .
- Molecular Docking : Predict binding modes with tubulin (PDB: 1SA0) to explain cytotoxicity variations .
- In Vitro Assays : Standardize cell lines (e.g., MCF-7, HeLa) and dose ranges (IC₅₀ = 0.1–10 µM) for reproducibility .
Case Study : Derivatives with amide functionalities show 10-fold higher anticancer activity than triazoles due to improved target binding .
What challenges arise in crystallographic refinement of these compounds, and how are they resolved?
Advanced Research Question
Q. Challenges :
Q. Solutions :
- SHELX Software : SHELXL refines high-resolution data (R < 0.05) using iterative least-squares methods .
- Data Collection : Bruker X8 diffractometers with SADABS absorption correction improve accuracy .
How does regioselectivity impact the derivatization of this compound for enhanced bioactivity?
Advanced Research Question
Q. Regioselectivity Insights :
- Positional Effects : Substituents at C-3 of triazoles improve tubulin binding (IC₅₀ = 0.8 µM vs. 5.2 µM for C-5) .
- Stereoelectronic Factors : Electron-withdrawing groups (e.g., sulfonyl) enhance cytotoxicity by stabilizing ligand-receptor interactions .
Example : 3-(Arylsulfonyl)triazoles show 20-fold higher activity than thioether analogs due to improved solubility and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
